

Spectroscopic Profile of Ethyl 11-dodecenoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 11-dodecenoate*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 11-dodecenoate**. Due to the limited availability of published experimental data for **Ethyl 11-dodecenoate** (CAS 76063-06-4, Molecular Formula: $C_{14}H_{26}O_2$), this report presents the spectroscopic data of a close structural analog, Ethyl 10-undecenoate (CAS 692-86-4, Molecular Formula: $C_{13}H_{24}O_2$), also known as ethyl undecylenate. The spectral characteristics of these two molecules are expected to be highly similar, with predictable minor variations primarily in the NMR spectra arising from the additional methylene group in **Ethyl 11-dodecenoate**. This document is intended to serve as a valuable reference for the characterization and analysis of this class of unsaturated esters.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Ethyl 10-undecenoate.

Table 1: 1H NMR Spectroscopic Data of Ethyl 10-undecenoate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.88 - 5.71	m	1H	=CH-
5.02 - 4.88	m	2H	H ₂ C=
4.12	q	2H	-O-CH ₂ -CH ₃
2.28	t	2H	-CH ₂ -COO-
2.08 - 1.98	m	2H	=CH-CH ₂ -
1.68 - 1.52	m	2H	-CH ₂ -CH ₂ -COO-
1.40 - 1.20	m	8H	-(CH ₂) ₄ -
1.25	t	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Instrument Frequency: Varian A-60[1].

Table 2: ^{13}C NMR Spectroscopic Data of Ethyl 10-undecenoate

Chemical Shift (δ) ppm	Assignment
173.8	C=O
139.2	=CH-
114.1	H ₂ C=
60.1	-O-CH ₂ -
34.4	-CH ₂ -COO-
33.8	=CH-CH ₂ -
29.3	-(CH ₂) _n -
29.2	-(CH ₂) _n -
29.1	-(CH ₂) _n -
28.9	-(CH ₂) _n -
25.0	-CH ₂ -CH ₂ -COO-
14.3	-O-CH ₂ -CH ₃

Solvent: CDCl₃[1].

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 10-undecenoate

Wavenumber (cm ⁻¹)	Interpretation
3077	=C-H stretch
2978, 2929, 2856	C-H stretch (aliphatic)
1738	C=O stretch (ester)
1641	C=C stretch
1465, 1376	C-H bend (aliphatic)
1178	C-O stretch (ester)
993, 910	=C-H bend (out-of-plane)

Sample Preparation: Neat liquid, Capillary Cell[1].

Table 4: Mass Spectrometry (MS) Data of Ethyl 10-undecenoate

m/z	Relative Intensity (%)	Putative Assignment
212	< 5	[M] ⁺ (Molecular Ion)
167	~ 20	[M - OCH ₂ CH ₃] ⁺
101	~ 50	[CH ₂ (CH ₂) ₄ COOCH ₂ CH ₃] ⁺
88	100	McLafferty rearrangement product: [CH ₂ =C(OH)OCH ₂ CH ₃] ⁺
69	~ 40	[CH ₂ (CH ₂) ₄] ⁺
55	~ 70	[C ₄ H ₇] ⁺
41	~ 60	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI)[1].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** Approximately 5-10 mg of the neat liquid sample (for ^1H NMR) or 20-50 mg (for ^{13}C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).^{[2][3][4]} The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.^[3]
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are commonly obtained for liquid samples using the following method:

- **Sample Preparation (Neat Liquid):** A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).^{[5][6]} A second salt plate is carefully placed on top to create a thin liquid film between the plates.^[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.^{[6][7][8]}
- **Data Acquisition:** The sample holder with the salt plates or the ATR accessory is placed in the FT-IR spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.^{[7][8]} The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final spectrum. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.^[8]

Mass Spectrometry (MS)

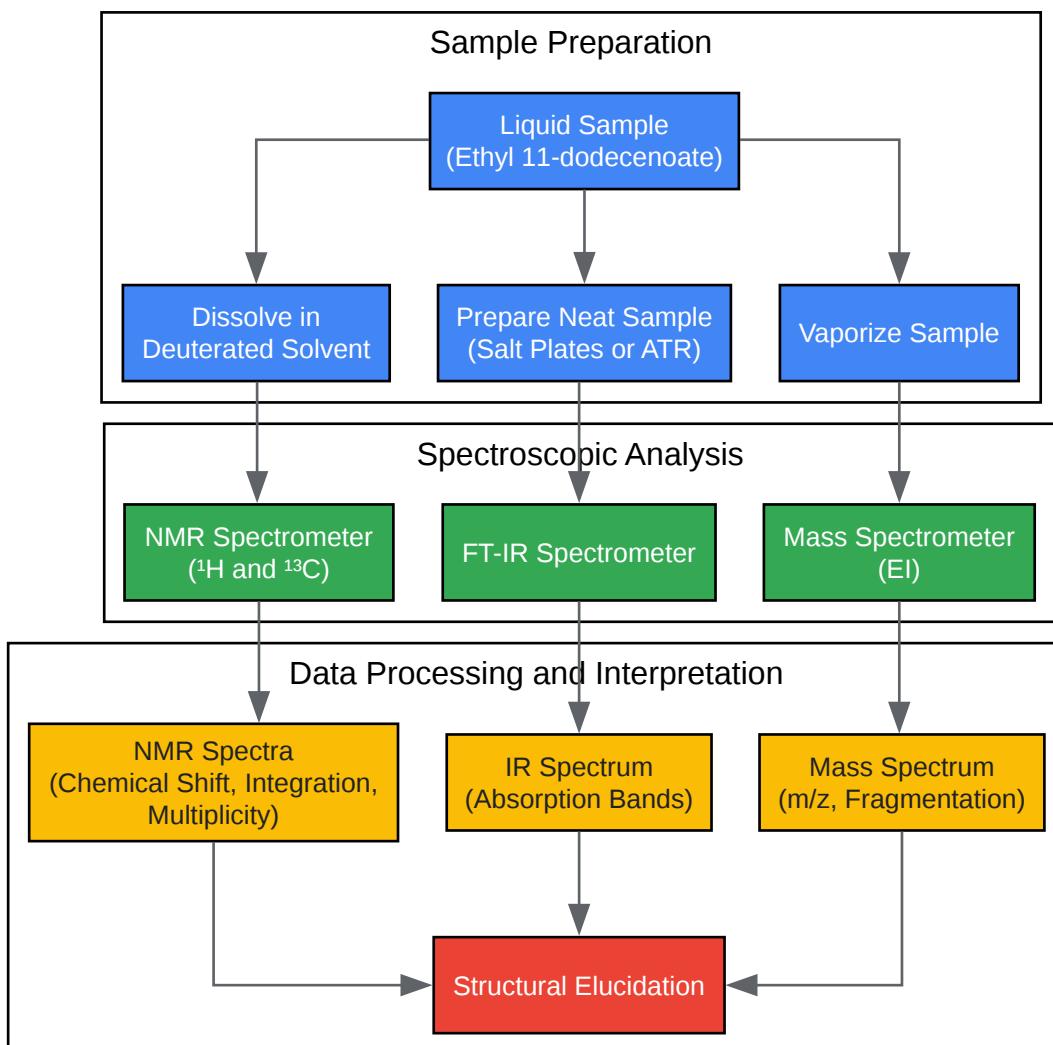
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile organic compounds.

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[9][10][11][12][13]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10][11][12] This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The molecular ions, being high in energy, often undergo fragmentation, breaking into smaller charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
- **Mass Analysis and Detection:** The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

General Workflow for Spectroscopic Analysis

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A generalized workflow for spectroscopic analysis.

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